molecular formula C9H12BrN5 B1385246 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine CAS No. 1234177-19-5

4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine

Cat. No. B1385246
CAS RN: 1234177-19-5
M. Wt: 270.13 g/mol
InChI Key: XJPNDVSMQXVFTJ-UHFFFAOYSA-N
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Description

“4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine” is a chemical compound with the molecular formula C9H12BrN5 . It is a derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.

Scientific Research Applications

Chemoselective Synthesis Applications

4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine plays a role in chemoselective synthesis processes. For instance, it is involved in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrazoles, which is achieved through the heterocyclization reaction of related compounds with amines. This method boasts several advantages, such as the use of a wide range of primary amines, simple execution, mild reaction conditions, and high yields up to 98% (Aquino et al., 2015).

Synthesis of 3-Amino-4-nitropyrazoles

In the synthesis of 3-amino-4-nitropyrazoles, 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine demonstrates its utility. The compound does not react upon heating with aqueous ammonia, unlike its derivatives, which are used to synthesize 3-amino-1,5-dimethyl-4-nitropyrazole, an important compound in various chemical reactions (Perevalov et al., 1983).

Antimicrobial Activity

A related compound, 3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, is used as a precursor for the synthesis of bipyrazolyl derivatives, which have shown in vitro antibacterial and antifungal activities. These activities were observed against a range of microorganisms, highlighting the potential of derivatives of 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine in antimicrobial applications (Pundeer et al., 2013).

Amination Processes

The compound plays a crucial role in amination processes. For example, a method has been developed for the synthesis of 5-bromo-1-methyl-4-nitropyrazole, which is readily converted to 5-amino-1-methyl-4-nitropyrazole, a reaction that requires the presence of a copper catalyst (Perevalov et al., 1983).

One-Pot Synthesis Applications

The compound is instrumental in one-pot synthesis applications. For instance, an efficient one-pot synthesis of 3,5-diaryl-4-bromopyrazoles via 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides has been developed. This method exhibits high regioselectivity and good functional group tolerance (Sha & Wei, 2013).

Regioselective Displacement Reactions

Regioselective displacement reactions involving this compound have been studied, showing the formation of specific products. Such reactions are crucial in the synthesis of various pyrimidines and related compounds (Doulah et al., 2014).

properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5/c1-4-7(10)6(3)15(14-4)9-8(11)5(2)12-13-9/h11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPNDVSMQXVFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C(=C(C(=N2)C)Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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